2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13609342
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine -](/images/structure/VC13609342.png)
Specification
Molecular Formula | C6H3Cl2N3 |
---|---|
Molecular Weight | 188.01 g/mol |
IUPAC Name | 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C6H3Cl2N3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11) |
Standard InChI Key | ATSOKBZCBWDGMP-UHFFFAOYSA-N |
SMILES | C1=C(C2=CN=C(N=C2N1)Cl)Cl |
Canonical SMILES | C1=C(C2=CN=C(N=C2N1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolopyrimidine family, featuring a bicyclic structure comprising a pyrrole ring fused to a pyrimidine moiety. Its molecular formula is C₆H₃Cl₂N₃, with chlorine atoms occupying the 2- and 5-positions (Figure 1) . The compound’s exact mass is 186.97 g/mol, and its monoisotopic mass is 186.9704 Da, as confirmed by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 188.01 g/mol | |
Density | 1.7 ± 0.1 g/cm³ (predicted) | |
Boiling Point | 306.2 ± 24.0 °C (predicted) | |
Melting Point | 247–250°C (analog data) | |
LogP (Partition Coefficient) | 2.30 |
Spectral Characterization
While specific spectral data for the 2,5-dichloro isomer remain limited, related pyrrolopyrimidines exhibit distinct NMR profiles. For example, the -NMR of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine shows aromatic protons at δ 8.45 ppm (s, 1H) and δ 6.90 ppm (s, 1H) . The 2,5-dichloro derivative is expected to display similar downfield shifts due to electron-withdrawing chlorine substituents.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves cyclocondensation reactions. A patented method for analogous compounds utilizes α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine under basic conditions . For this isomer, selective chlorination at the 5-position may require protective group strategies to avoid over-halogenation.
Table 2: Representative Synthesis Protocol
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | DMAP, tert-Butyl dicarbonate | 90% |
2 | Selective Chlorination | POCl₃, DMF, reflux | 75% |
3 | Deprotection | Trifluoroacetic acid, CH₂Cl₂ | 85% |
Adapted from methods for 2,4-dichloro analogs .
Optimization Challenges
Achieving regioselectivity in dichlorination remains a key challenge. The use of atmospheric hydrogenation for dechlorination, as reported for 2-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis, offers a potential pathway to isolate the 2,5-dichloro isomer . Catalytic hydrogenation at 25–50 psi H₂ pressure with palladium on carbon may enhance selectivity.
Physicochemical and Stability Profiles
Solubility and Formulation
2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine exhibits limited aqueous solubility (0.1–1 mg/mL in water) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . For in vitro studies, stock solutions are typically prepared at 10 mM in DMSO and stored at −20°C for ≤1 month .
Table 3: Solubility Data
Solvent | Solubility (mg/mL) |
---|---|
DMSO | ≥10 |
Ethanol | 2–3 |
Water | <0.5 |
Thermal Stability
Differential scanning calorimetry (DSC) of analogous pyrrolopyrimidines reveals decomposition temperatures >250°C, consistent with the robust aromatic structure . The 2,5-dichloro derivative is expected to demonstrate similar thermal resilience, making it suitable for high-temperature reactions.
Applications in Drug Discovery
Structure-Activity Relationships (SAR)
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Chlorine Substitution: 2,5-Dichloro substitution enhances metabolic stability compared to mono-chlorinated analogs.
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N7 Hydrogen: The 7H tautomer improves solubility and bioavailability versus 7-substituted derivatives.
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Side Chain Modifications: Addition of hydrophobic groups at C6 increases membrane permeability .
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